2-Methoxy-4-methylbenzenesulfonic acid
Description
2-Methoxy-4-methylbenzenesulfonic acid is a substituted benzenesulfonic acid derivative with a methoxy (-OCH₃) group at the 2-position, a methyl (-CH₃) group at the 4-position, and a sulfonic acid (-SO₃H) group at the 1-position of the benzene ring. This compound belongs to a class of aromatic sulfonic acids, which are characterized by strong acidity, high solubility in polar solvents, and diverse industrial applications, including catalysis, dye synthesis, and pharmaceutical intermediates .
The methoxy and methyl substituents influence its electronic and steric properties. Methoxy groups are electron-donating via resonance, while methyl groups donate electrons inductively. These effects modulate the sulfonic acid’s acidity and reactivity compared to simpler analogs like 4-methylbenzenesulfonic acid (p-toluenesulfonic acid, p-TsOH).
Properties
Molecular Formula |
C8H10O4S |
|---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
2-methoxy-4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C8H10O4S/c1-6-3-4-8(13(9,10)11)7(5-6)12-2/h3-5H,1-2H3,(H,9,10,11) |
InChI Key |
DVGICUWXBXTEOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include:
Substituent Impact on Acidity :
- The electron-donating methoxy group in this compound slightly reduces acidity compared to p-TsOH (p-TsOH pKa ≈ −2 vs. estimated pKa ≈ −1.5 for the target compound). Methyl groups have a weaker electron-donating effect, further modulating acidity .
- Amino-substituted analogs (e.g., 3-amino-4-methoxybenzenesulfonic acid) exhibit zwitterionic behavior in aqueous solutions due to the -NH₂ group, altering solubility and reactivity .
Research Findings and Data
Comparative Solubility and Stability
| Compound | Solubility in Water (g/100 mL) | Thermal Stability (°C) |
|---|---|---|
| This compound | 85 (25°C) | Decomposes >200 |
| 4-Methylbenzenesulfonic acid | 67 (25°C) | Decomposes >220 |
| 3-Amino-4-methoxybenzenesulfonic acid | 92 (25°C) | Decomposes >180 |
Notes:
- Methoxy groups enhance water solubility due to hydrogen bonding. Amino groups further increase solubility but reduce thermal stability .
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